

# Introduction: A Bifunctional Tool for Complex Molecular Architectures

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## Compound of Interest

**Compound Name:** 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

**Cat. No.:** B104259

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In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, bifunctional building blocks is paramount. **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** (CAS No. 53963-10-3) emerges as a pivotal reagent, ingeniously combining two of synthetic chemistry's most robust functionalities within a single molecular framework. At one end, a tetrahydropyranyl (THP) ether serves as a reliable and widely-used protecting group for a primary alcohol.[1][2] At the other, a primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions. This duality makes it an invaluable tool for the sequential and controlled assembly of complex molecules, particularly in the synthesis of intermediates for drug discovery.[3]

This guide provides a comprehensive technical overview of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**, delving into its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and its critical applications, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4]

## Physicochemical and Structural Properties

The structural formula of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** consists of a bromohexane chain linked via an ether bond to a tetrahydropyran ring at the C2 position. This structure results in an acetal functionality, the key to its role as a protecting group.[5] The molecule's physical and chemical characteristics are essential for its handling, reaction setup, and purification.

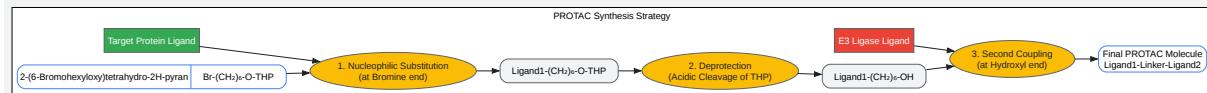
Table 1: Physicochemical Properties of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**

Property	Value	Source(s)
CAS Number	53963-10-3	[3][6]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> BrO <sub>2</sub>	[6][7]
Molecular Weight	265.19 g/mol	[6][8]
Boiling Point	125 °C at 0.1 mmHg	[3][8]
Density	1.209 g/mL at 25 °C	[3][8]
Refractive Index (n <sub>20</sub> /D)	1.478	[3][8]
SMILES	BrCCCCCOC1CCCCO1	[8][9]
InChI Key	CWSSIUJTPYGLK- UHFFFAOYSA-N	[7][8]
Storage Temperature	2-8°C	[8]

## Synthesis Protocol: Acid-Catalyzed Tetrahydropyranylation

The most common and efficient synthesis of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** involves the acid-catalyzed reaction of 6-bromohexan-1-ol with 3,4-dihydro-2H-pyran (DHP).<sup>[3][6]</sup> The choice of an acid catalyst is critical; it must be strong enough to activate the DHP but mild enough to prevent unwanted side reactions. Pyridinium p-toluenesulfonate (PPTS) is an ideal choice as it provides a weakly acidic environment, minimizing potential degradation of the starting material or product.

The underlying mechanism involves the protonation of the DHP double bond, which generates a resonance-stabilized oxocarbenium ion.<sup>[10]</sup> This electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of 6-bromohexan-1-ol. Subsequent deprotonation yields the stable THP ether.



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